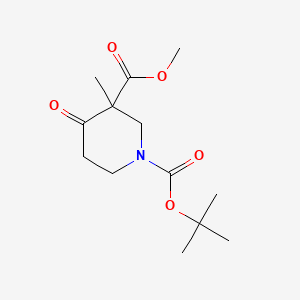

Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate

Übersicht

Beschreibung

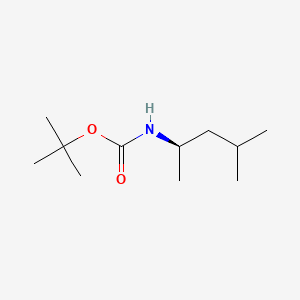

“Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate” is a chemical compound with the CAS Number: 193274-53-2 . It has a molecular weight of 271.31 and its IUPAC name is 1-tert-butyl 3-methyl 3-methyl-4-oxo-1,3-piperidinedicarboxylate .

Synthesis Analysis

The synthesis of “this compound” involves the use of Di-tert-butyl dicarbonate and METHYL 4-OXO-3-PIPERIDINECARBOXYLATE HYDROCHLORIDE . It is also used as a starting reagent in the synthesis of other compounds .Molecular Structure Analysis

The Inchi Code of the compound is 1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-6-9(15)13(4,8-14)10(16)18-5/h6-8H2,1-5H3 . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 353.1±42.0 °C at 760 mmHg . The compound is solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Heterocyclic Compounds

Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate has been utilized in the synthesis of novel heterocyclic compounds, such as methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. These compounds are synthesized for their potential use as achiral and chiral building blocks in the construction of complex molecular architectures. The synthesis involves converting piperidine-carboxylic acids into β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions to produce the target compounds. This methodology highlights the compound's utility in creating novel heterocyclic amino acids, which are crucial for pharmaceutical research and development (Matulevičiūtė et al., 2021).

Enantioselective Synthesis

In another research application, this compound has been involved in enantioselective synthesis processes, such as the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate. This process is crucial for preparing biologically active compounds containing a chiral 3-benzylpiperidine backbone. The enantioselective synthesis showcases the compound's role in generating chiral centers, which are essential for the pharmaceutical efficacy of many drugs (Wang et al., 2018).

Development of ACC Inhibitors

The compound has also been used in the discovery and development of novel (4-piperidinyl)-piperazine derivatives as potent and orally active acetyl-CoA carboxylase (ACC) non-selective inhibitors. Through the optimization of substituents on the nitrogen of the piperidine ring, researchers identified fluorine-substituted tert-butoxycarbonyl groups that led to the development of advanced analogs exhibiting potent inhibitory activities in enzyme-assay and cell-based assays. These findings underscore the compound's significance in medicinal chemistry, particularly in the development of treatments for metabolic disorders (Chonan et al., 2011).

Crystal Structure Analysis

Furthermore, the molecular and crystal structures of derivatives of this compound have been determined through X-ray diffraction analysis. These studies provide insights into the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. Understanding the crystal structures of these compounds is crucial for the rational design of pharmaceuticals and materials science applications (Kuleshova & Khrustalev, 2000).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H332, and H335 . These indicate that the compound can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and wear protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

This compound is a chemical intermediate and is often used in the synthesis of other compounds . Therefore, its targets would largely depend on the final compound it is used to synthesize.

Action Environment

Like many chemical compounds, its stability can be affected by factors such as temperature, ph, and exposure to light or oxygen .

Eigenschaften

IUPAC Name |

1-O-tert-butyl 3-O-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-6-9(15)13(4,8-14)10(16)18-5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSNQTJSDFUAEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1=O)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735712 | |

| Record name | 1-tert-Butyl 3-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193274-53-2 | |

| Record name | 1-tert-Butyl 3-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.